N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
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Overview
Description
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C26H25N5O2S and a molecular weight of 471.585 g/mol . This compound is known for its unique structure, which includes a benzyloxyphenyl group, a triazole ring, and an acetohydrazide moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate through a reaction between benzyl alcohol and a suitable phenyl derivative under basic conditions.
Synthesis of the Triazole Ring: The triazole ring is synthesized separately using a cyclization reaction involving ethyl phenyl ketone and hydrazine hydrate.
Coupling Reaction: The final step involves coupling the benzyloxyphenyl intermediate with the triazole derivative in the presence of a suitable catalyst to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
- N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-[(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
Uniqueness
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is unique due to its specific structural features, such as the combination of a benzyloxyphenyl group, a triazole ring, and an acetohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-2-31-25(22-11-7-4-8-12-22)29-30-26(31)34-19-24(32)28-27-17-20-13-15-23(16-14-20)33-18-21-9-5-3-6-10-21/h3-17H,2,18-19H2,1H3,(H,28,32)/b27-17- |
InChI Key |
OZUUOJHTUVGMPE-PKAZHMFMSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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